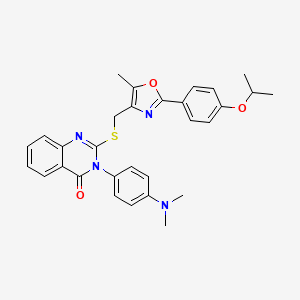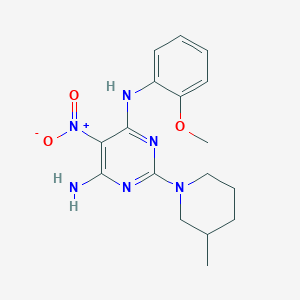
2-(2,4-Difluorophenoxy)-8-methyl-4-(trifluoromethyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(2,4-Difluorophenoxy)-2-(trifluoromethyl)aniline” has a similar structure . It has a molecular weight of 289.2 and its IUPAC name is 4-(2,4-difluorophenoxy)-2-(trifluoromethyl)aniline .
Molecular Structure Analysis
The InChI code for “4-(2,4-Difluorophenoxy)-2-(trifluoromethyl)aniline” is 1S/C13H8F5NO/c14-7-1-4-12(10(15)5-7)20-8-2-3-11(19)9(6-8)13(16,17)18/h1-6H,19H2 .
Physical And Chemical Properties Analysis
The compound “4-(2,4-Difluorophenoxy)-2-(trifluoromethyl)aniline” has a molecular weight of 289.2 .
科学的研究の応用
Medicinal Chemistry and Drug Development
Anticancer Potential:2-(2,4-Difluorophenoxy)-8-methyl-4-(trifluoromethyl)quinoline: exhibits promising anticancer activity. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting tumor growth and metastasis. The compound’s unique structure may interfere with specific cellular pathways, making it a potential candidate for novel cancer therapies .
Agrochemicals and Crop Protection
Herbicidal Properties: The compound’s trifluoromethyl group contributes to its herbicidal activity. It has been studied as a potential herbicide to control weeds in agricultural settings. Researchers explore its selectivity, efficacy, and environmental impact, aiming to develop safer and more efficient herbicides .
Material Science and Organic Electronics
Organic Semiconductors:2-(2,4-Difluorophenoxy)-8-methyl-4-(trifluoromethyl)quinoline: possesses π-conjugated systems, making it suitable for organic electronics. Scientists investigate its use as an organic semiconductor in field-effect transistors (FETs), light-emitting diodes (LEDs), and solar cells. Its electron mobility and stability are crucial factors in these applications .
Analytical Chemistry
Fluorescent Probes: The compound’s fluorine atoms contribute to its fluorescence properties. Researchers have explored its use as a fluorescent probe for detecting specific analytes or biomolecules. Its sensitivity, selectivity, and photostability make it valuable in bioimaging and diagnostic assays .
Environmental Chemistry
Photocatalysis: Photocatalytic materials play a vital role in environmental remediation. 2-(2,4-Difluorophenoxy)-8-methyl-4-(trifluoromethyl)quinoline has been investigated as a photocatalyst for degrading organic pollutants under UV or visible light. Its ability to generate reactive oxygen species can break down harmful compounds in water and air .
Coordination Chemistry
Ligand Design: The compound’s quinoline moiety can serve as a ligand in coordination complexes. Researchers explore its coordination behavior with transition metal ions. These complexes find applications in catalysis, luminescence, and molecular recognition .
Safety and Hazards
特性
IUPAC Name |
2-(2,4-difluorophenoxy)-8-methyl-4-(trifluoromethyl)quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F5NO/c1-9-3-2-4-11-12(17(20,21)22)8-15(23-16(9)11)24-14-6-5-10(18)7-13(14)19/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHQWSMOQFRBJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)OC3=C(C=C(C=C3)F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F5NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Spiro[3,4-dihydroisochromene-1,4'-piperidine]-1'-ylsulfonylpyridine-2-carbonitrile](/img/structure/B2549848.png)
![N,N-dimethyl-2-[(4-methyl-1,3-thiazol-2-yl)oxy]cyclopentan-1-amine](/img/structure/B2549850.png)


![Methyl 2-amino-2-[3-(3-ethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2549854.png)

![6-chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]-4-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B2549858.png)
![N-cyclohexyl-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2549859.png)
![[5-(1,3-Benzothiazol-2-yl)thiophen-2-yl]-morpholin-4-ylmethanone](/img/structure/B2549861.png)
![3,6-dichloro-N-({3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}methyl)pyridine-2-carboxamide](/img/structure/B2549862.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbenzenesulfonamide](/img/structure/B2549868.png)